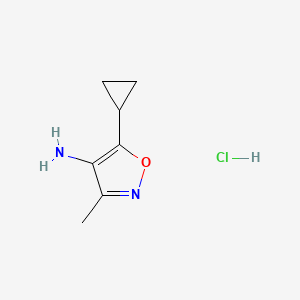

5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride

CAS No.: 1461713-39-2

Cat. No.: VC2584016

Molecular Formula: C7H11ClN2O

Molecular Weight: 174.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1461713-39-2 |

|---|---|

| Molecular Formula | C7H11ClN2O |

| Molecular Weight | 174.63 g/mol |

| IUPAC Name | 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C7H10N2O.ClH/c1-4-6(8)7(10-9-4)5-2-3-5;/h5H,2-3,8H2,1H3;1H |

| Standard InChI Key | SBPSICGXJAHZTM-UHFFFAOYSA-N |

| SMILES | CC1=NOC(=C1N)C2CC2.Cl |

| Canonical SMILES | CC1=NOC(=C1N)C2CC2.Cl |

Introduction

Structural Information

Chemical Identity

5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride is characterized by its distinctive molecular structure and properties. The compound possesses the following identifiers:

-

Molecular Formula: C₇H₁₀N₂O·HCl

-

SMILES Notation: CC1=NOC(=C1N)C2CC2

-

InChI: InChI=1S/C7H10N2O/c1-4-6(8)7(10-9-4)5-2-3-5/h5H,2-3,8H2,1H3

Structural Features

The compound contains several key structural elements that define its chemical identity:

-

A 1,2-oxazole core (five-membered heterocyclic ring with adjacent O and N atoms)

-

A cyclopropyl substituent at position 5

-

A methyl group at position 3

-

An amino group at position 4

-

A hydrochloride salt formation

The oxazole ring provides a rigid scaffold that positions the functional groups in specific spatial orientations, which may be critical for any potential biological interactions and chemical reactivity.

Physical and Chemical Properties

Physical Properties

Based on the available data, 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride possesses the following physical properties:

-

Molecular Weight: Approximately 174.63 g/mol (calculated from the molecular formula)

-

Physical State: Likely a crystalline solid at standard conditions

Spectroscopic Properties

Predicted collision cross section data for various adducts of the compound provide valuable information for analytical identification and characterization:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 139.08660 | 128.5 |

| [M+Na]+ | 161.06854 | 141.4 |

| [M+NH₄]+ | 156.11314 | 137.6 |

| [M+K]+ | 177.04248 | 139.6 |

| [M-H]- | 137.07204 | 139.3 |

| [M+Na-2H]- | 159.05399 | 137.0 |

| [M]+ | 138.07877 | 134.4 |

| [M]- | 138.07987 | 134.4 |

These predicted collision cross section values are particularly useful for analytical techniques such as ion mobility spectrometry, which can help in compound identification and characterization.

Chemical Reactivity

Functional Group Reactivity

The reactivity of 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride can be predicted based on its structural features:

Stability Considerations

As with similar oxazole derivatives, this compound is expected to exhibit certain stability characteristics:

-

Sensitivity to strong oxidizing and reducing agents

-

Potential hydrolysis under strongly acidic or basic conditions

-

Relative stability under normal storage conditions when protected from moisture and light

Synthesis and Preparation Methods

Synthetic Routes

By comparison with structurally similar compounds, potential synthetic routes for 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride likely involve:

-

Cyclization reactions of appropriate precursors containing the cyclopropyl and methyl functional groups

-

Modifications of existing oxazole scaffolds through selective functionalization

-

Stepwise construction of the heterocyclic ring system followed by installation of the functional groups

Laboratory Preparation

A general laboratory preparation method might involve:

-

Synthesis of the parent 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine through appropriate cyclization reactions

-

Conversion to the hydrochloride salt by treatment with a solution of hydrogen chloride in an appropriate solvent

-

Purification through recrystallization or chromatographic techniques

Similar oxazole derivatives have been synthesized through the reaction of appropriate precursors under controlled conditions, followed by treatment with hydrochloric acid to obtain the hydrochloride salt.

Analytical Methods

Identification Techniques

Several analytical methods would be suitable for the identification and characterization of 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride:

-

Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed structural information:

-

¹H NMR would show signals for the methyl group, cyclopropyl protons, and amino protons

-

¹³C NMR would confirm the carbon framework of the molecule

-

-

Mass Spectrometry (MS) would reveal the molecular weight and fragmentation pattern:

-

Infrared (IR) spectroscopy would identify functional group absorptions:

-

Characteristic bands for N-H stretching (amino group)

-

C=N and C-O stretching vibrations from the oxazole ring

-

Bands associated with the cyclopropyl group

-

Chromatographic Analysis

For purification and quantitative analysis, several chromatographic techniques would be applicable:

-

High-Performance Liquid Chromatography (HPLC):

-

Reverse-phase conditions using C18 columns

-

Mobile phases consisting of water/acetonitrile mixtures with appropriate buffers

-

-

Thin-Layer Chromatography (TLC):

-

Silica gel plates with appropriate solvent systems

-

Visualization using UV light or appropriate chemical reagents

-

-

Ion Mobility Spectrometry:

Research Status and Future Directions

Current Research Landscape

The search results indicate limited published research specifically focused on 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride. The literature stripe section in the database entry notes that "No literature data [is] available for this compound," suggesting that this molecule may be relatively new or understudied .

Comparative Studies and Related Compounds

Several structurally related compounds provide context for understanding 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride:

-

5-cyclopropyl-1,2-oxazol-4-amine hydrochloride - similar structure but lacking the 3-methyl group

-

3-methyl-5-phenyl-1,2-oxazol-4-amine hydrochloride - contains the 3-methyl and 4-amino groups but with a phenyl rather than cyclopropyl substituent at position 5

-

5-Cyclopropyl-3-methoxy-1,2-oxazol-4-amine hydrochloride - similar structure but with a methoxy group instead of a methyl group at position 3

Comparative analysis of these related compounds could provide valuable insights into structure-property and structure-activity relationships within this class of molecules.

Future Research Opportunities

Several promising research directions for 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride include:

-

Comprehensive characterization of physical, chemical, and biological properties

-

Development and optimization of synthetic routes

-

Evaluation of potential biological activities, particularly anticancer, antimicrobial, and anti-inflammatory properties

-

Structure-activity relationship studies through systematic modification of the core structure

-

Investigation of potential applications in medicinal chemistry and drug discovery

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume